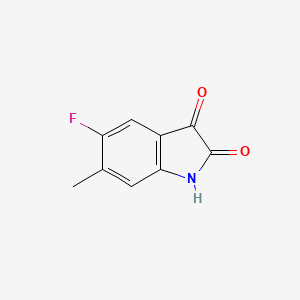

5-Fluoro-6-methyl isatin

Description

Historical Context and Significance of Isatin (B1672199) Derivatives

Isatin (1H-indole-2,3-dione), an endogenous compound, was first synthesized in 1840 by Erdmann and Laurent. tjpr.orgxisdxjxsu.asiaresearchgate.net This heterocyclic molecule has since captured the attention of chemists and pharmacologists due to its versatile chemical nature and broad spectrum of pharmacological activities. tjpr.orgmdpi.com The isatin nucleus is a highly adaptable scaffold, allowing for substitutions at various positions, which has led to the generation of a vast library of derivatives with a wide range of biological effects. mdpi.com

Historically, isatin and its derivatives have been investigated for their potential as anticonvulsants, antimicrobials, antivirals, and anticancer agents. researchgate.netmdpi.comkashanu.ac.ir The reactivity of the carbonyl group at the C-3 position and the acidic N-H proton at position 1 make isatin a valuable precursor for the synthesis of numerous heterocyclic compounds, including quinolines and indoles. xisdxjxsu.asiabiomedres.us This inherent reactivity and the established biological relevance of the isatin core have solidified its importance in the development of new therapeutic agents. mdpi.com

Rationale for Fluorine and Methyl Substitution in Isatin Chemistry

The modification of a lead compound is a cornerstone of drug discovery, and the introduction of fluorine and methyl groups are common strategies to enhance a molecule's pharmacological profile.

Fluorine Substitution: The incorporation of fluorine into a drug candidate is a widely used tactic in medicinal chemistry to improve several key properties. tandfonline.combohrium.com The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its acidity or basicity and, consequently, its pharmacokinetic properties. bohrium.commdpi.com The substitution of a hydrogen atom with a fluorine atom, which are of comparable size, can enhance metabolic stability by blocking sites susceptible to metabolic degradation. tandfonline.combohrium.com Furthermore, fluorine can increase the binding affinity of a ligand to its target protein through various interactions. tandfonline.com It has been noted that combining fluorine atoms with a heterocyclic nitrogen molecule often imparts interesting pharmacological properties compared to their non-fluorinated counterparts. kashanu.ac.ir

Methyl Substitution: The "magic methyl" effect, a term used to describe the significant and sometimes unexpected improvement in a drug's properties upon the addition of a methyl group, is a well-documented phenomenon in drug design. nih.govjuniperpublishers.com The small, lipophilic methyl group can play several roles. It can modulate the compound's physicochemical properties, such as its solubility and lipophilicity. nih.govnih.gov The methyl group can also influence the molecule's conformation, potentially locking it into a more active shape for binding to a biological target. nih.govnih.gov Moreover, it can serve as a metabolic handle or, conversely, block metabolism at a specific site, thereby altering the drug's half-life. juniperpublishers.com The introduction of a methyl group can lead to a substantial increase in potency and affinity. nih.gov

Scope and Research Focus on 5-Fluoro-6-methyl Isatin

The compound this compound represents a specific iteration of the isatin scaffold, where the strategic placement of both a fluorine and a methyl group is intended to harness the beneficial effects of these substitutions. While extensive research has been conducted on various isatin derivatives, including 5-fluoroisatin (B27256), the body of literature focusing specifically on this compound is more limited. kashanu.ac.irresearchgate.net

The primary research interest in this compound and its derivatives is likely to be in the areas where isatins have traditionally shown promise. This includes the exploration of its potential as an antimicrobial, antiviral, and anticancer agent. Studies on related 5-fluoro-isatin thiosemicarbazone derivatives have demonstrated promising antibacterial activity and DNA binding affinity, suggesting that this compound could serve as a valuable intermediate in the synthesis of new therapeutic agents. kashanu.ac.irresearchgate.net The synthesis of this compound itself has been described, typically proceeding from precursors like 2-Fluoro-5-aminotoluene. chemicalbook.com

The research focus, therefore, is on synthesizing and characterizing derivatives of this compound and evaluating their biological activities, with the expectation that the combined electronic effects of the fluorine atom and the steric and lipophilic contributions of the methyl group will yield compounds with enhanced potency and favorable pharmacological properties.

Data Tables

The following tables provide a summary of key information related to the compounds discussed in this article.

Table 1: Properties of this compound and Related Compounds This table is generated based on available data for the specified compounds and may not be exhaustive.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

|---|---|---|---|

| Isatin | C₈H₅NO₂ | 147.13 | Parent heterocyclic scaffold, versatile synthetic intermediate. xisdxjxsu.asiamdpi.com |

| 5-Fluoroisatin | C₈H₄FNO₂ | 165.12 | Fluorinated derivative with enhanced biological potential. kashanu.ac.ir |

| This compound | C₉H₆FNO₂ | 179.15 | Subject of this article, combines fluorine and methyl substitutions. |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNTAQCZZNWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647503 | |

| Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749240-54-8 | |

| Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749240-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 5 Fluoro 6 Methyl Isatin

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the case of substituted isatins, the electron-withdrawing nature of the carbonyl groups deactivates the aromatic ring towards electrophilic attack. However, the existing substituents—the fluorine at C5 and the methyl group at C6—play a crucial role in directing incoming electrophiles.

The fluorine atom, being an electronegative element, is generally deactivating through an inductive effect (-I). Conversely, it can donate a lone pair of electrons through resonance (+M effect), which directs electrophiles to the ortho and para positions. The methyl group is an activating group, directing incoming electrophiles to its ortho and para positions through inductive effects and hyperconjugation.

In 5-Fluoro-6-methyl isatin (B1672199), the C7 position is ortho to the methyl group and meta to the fluorine atom. The C4 position is meta to the methyl group and ortho to the fluorine atom. The directing effects of the substituents and the deactivating effect of the isatin core create a complex reactivity landscape. Specific EAS reactions like nitration, halogenation, or Friedel-Crafts reactions on 5-Fluoro-6-methyl isatin would be influenced by these competing factors, with substitution patterns depending on the specific electrophile and reaction conditions. youtube.comlibretexts.orgyoutube.com

Nucleophilic Additions to Carbonyl Centers

The isatin core possesses two distinct carbonyl groups at the C2 (amide) and C3 (ketone) positions, both of which are susceptible to nucleophilic attack. The C3-carbonyl is generally more electrophilic and reactive towards nucleophiles than the C2-amide carbonyl.

Nucleophilic addition reactions can lead to a variety of derivatives. For instance, reaction with organometallic reagents like Grignard or organolithium reagents would primarily occur at the C3-carbonyl, leading to the formation of 3-substituted-3-hydroxyoxindoles. Subsequent dehydration can yield 3-substituted-indolin-2-ones. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. nih.govresearchgate.net

Reduction of the C3-carbonyl group can be achieved using various reducing agents to yield 3-hydroxy-5-fluoro-6-methylindolin-2-one. Further reduction can potentially lead to the corresponding indolin-2-one or even indole derivatives, depending on the strength of the reducing agent and the reaction parameters.

Ring Transformation and Rearrangement Reactions

The isatin ring system can undergo various transformation and rearrangement reactions, leading to the formation of other heterocyclic structures. These reactions often involve the cleavage and formation of new bonds within the bicyclic core.

One notable transformation is the Pfitzinger reaction, where isatins react with carbonyl compounds containing an α-methylene group in the presence of a base to form quinoline-4-carboxylic acids. ossila.com Applying this to this compound could yield novel substituted quinoline (B57606) derivatives.

Another potential transformation is the Baeyer-Villiger oxidation. This reaction could expand the five-membered ring of the isatin, potentially forming an isatoic anhydride (B1165640) derivative when treated with a peroxy acid like m-CPBA (meta-chloroperoxybenzoic acid). ossila.com These ring-expansion reactions provide pathways to more complex heterocyclic systems. nih.govresearchgate.net

Condensation Reactions of the Isatin Moiety

The C3-carbonyl group of this compound is highly reactive and readily participates in condensation reactions with various nucleophiles, leading to a diverse range of derivatives. researchgate.net

Schiff bases, or imines, are formed through the condensation of the C3-carbonyl group of isatin with primary amines. ossila.comrhhz.net This reaction typically occurs under acidic catalysis and involves the elimination of a water molecule. A wide variety of aromatic and aliphatic amines can be used, yielding a diverse library of 3-imino-5-fluoro-6-methylindolin-2-ones. mdpi.comsysrevpharm.orgresearchgate.net

These reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727), sometimes with a few drops of glacial acetic acid to catalyze the reaction. rhhz.netmdpi.com The resulting Schiff bases are versatile intermediates for the synthesis of more complex heterocyclic systems and have been a subject of interest for their potential biological activities. wu.ac.th

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 (Primary Amine) | Product |

|---|---|---|

| This compound | Aromatic amines | 3-(Arylimino)-5-fluoro-6-methylindolin-2-one |

| This compound | Aliphatic amines | 3-(Alkylamino)-5-fluoro-6-methylindolin-2-one |

Note: This table represents generalized reaction schemes.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com The N-H proton of the isatin ring is acidic and can participate in Mannich reactions. ijpsonline.com

The reaction of this compound with formaldehyde and a secondary amine (such as piperidine, morpholine, or dimethylamine) leads to the formation of N-Mannich bases. nih.govnih.gov In this reaction, an aminomethyl group is introduced at the N1 position of the isatin ring. mdpi.com These reactions are crucial for introducing diverse functionalities onto the isatin core. ijpsonline.com

Table 2: Components of Mannich Base Synthesis

| Isatin Derivative | Aldehyde | Amine (Secondary) | Product Type |

|---|---|---|---|

| This compound | Formaldehyde | Piperidine | 5-Fluoro-6-methyl-1-(piperidin-1-ylmethyl)indoline-2,3-dione |

| This compound | Formaldehyde | Morpholine | 5-Fluoro-6-methyl-1-(morpholinomethyl)indoline-2,3-dione |

Note: This table illustrates the components for the synthesis of N-Mannich bases.

Derivatization via Hydrazone and Thiosemicarbazone Linkages

Similar to Schiff base formation, the C3-carbonyl of this compound readily condenses with hydrazine (B178648) and its derivatives to form hydrazones, and with thiosemicarbazide (B42300) to form thiosemicarbazones. ossila.comnih.gov These reactions are fundamental for creating derivatives with an azomethine group (-C=N-), which is a key structural motif in many biologically active compounds. researchgate.netpensoft.net

The reaction with thiosemicarbazide yields 5-fluoro-6-methylisatin-3-thiosemicarbazone. frontiersin.org The synthesis is typically carried out by refluxing equimolar amounts of the isatin derivative and thiosemicarbazide in a solvent like ethanol, often with an acid catalyst. nih.gov These derivatives have been extensively studied for a range of biological applications.

Table 3: Synthesis of Hydrazone and Thiosemicarbazone Derivatives

| Isatin Derivative | Reagent | Product Type |

|---|---|---|

| This compound | Hydrazine | 5-Fluoro-6-methylindoline-2,3-dione 3-hydrazone |

| This compound | Phenylhydrazine | 5-Fluoro-6-methyl-3-(2-phenylhydrazono)indolin-2-one |

Note: This table outlines common derivatization reactions at the C3 position.

Design and Synthesis of 5 Fluoro 6 Methyl Isatin Derivatives

N-Substituted Derivatives

Modification at the N1 position of the isatin (B1672199) ring is a common strategy to introduce a variety of functional groups, which can modulate the molecule's lipophilicity, steric profile, and hydrogen-bonding capabilities. N-substituted isatins serve as crucial intermediates for the synthesis of more complex, biologically active compounds. researchgate.net

The primary method for N-substitution is the alkylation or acylation of the isatin nitrogen. This is typically achieved by treating 5-fluoro-6-methyl isatin with an appropriate electrophile, such as an alkyl halide (e.g., benzyl (B1604629) iodide, propargyl bromide) or an acyl halide, in the presence of a base. researchgate.netnih.gov Common bases and solvents include potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or acetonitrile. nih.govbiomedres.us For instance, N-propargylation using propargyl bromide creates a terminal alkyne handle, which is highly valuable for subsequent reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids. nih.govtandfonline.com

Table 1: Examples of N-Substitution Reactions on the Isatin Core

| Reagent | Base/Solvent | N-Substituent | Resulting Derivative Class |

| Benzyl Iodide | K₂CO₃ / DMF | Benzyl | N-Benzyl Isatin |

| Propargyl Bromide | K₂CO₃ / DMF | Propargyl | N-Propargyl Isatin |

| Bromoethanol | K₂CO₃ / Acetonitrile | 2-Hydroxyethyl | N-(2-hydroxyethyl) Isatin |

| Acetic Anhydride (B1165640) | - | Acetyl | N-Acetyl Isatin |

This table presents representative N-substitution reactions applicable to the this compound scaffold based on established isatin chemistry.

C3-Substituted Derivatives

The C3-carbonyl group of the isatin core is highly electrophilic and serves as the primary site for a wide array of chemical transformations, most notably condensation reactions. These reactions lead to the formation of C3-substituted derivatives, such as hydrazones and Schiff bases, which are prominent pharmacophores in medicinal chemistry. mdpi.comnmc.gov.in

A widely employed synthetic route is the condensation of the C3-keto group with compounds containing a primary amino group (-NH₂). For example, reacting this compound with various N⁴-substituted thiosemicarbazides in a refluxing alcoholic solvent, often with a catalytic amount of acid like acetic acid, yields the corresponding thiosemicarbazone derivatives. nih.govnih.gov Similarly, condensation with thiocarbohydrazide (B147625) produces 2-(2-oxoindolin-3-ylidene)hydrazine-1-carbothiohydrazide derivatives, which can be further modified. nih.gov These reactions effectively replace the C3-oxygen with a C=N double bond, extending the conjugated system and providing new points for functionalization.

Table 2: Synthesis of C3-Substituted Isatin Derivatives via Condensation

| Reactant | Reaction Type | Resulting C3-Substituent |

| N⁴-Aryl/Alkyl Thiosemicarbazide (B42300) | Condensation | Thiosemicarbazone |

| Thiocarbohydrazide | Condensation | Hydrazinecarbothiohydrazone |

| Substituted Anilines | Condensation | Imine (Schiff Base) |

| Phenylhydrazine | Condensation | Phenylhydrazone |

This table outlines common condensation reactions at the C3-position of the isatin nucleus.

Spiro-Isatin Derivatives

Spiro-isatin derivatives are a unique class of compounds where the C3 carbon of the isatin ring is part of two different rings. nih.gov This three-dimensional arrangement often imparts conformational rigidity and novel pharmacological properties. The synthesis of these complex structures is frequently accomplished through multicomponent reactions (MCRs), particularly 1,3-dipolar cycloaddition reactions.

A prominent example is the synthesis of spiro-pyrrolizidine oxindoles. This reaction typically involves the in situ generation of an azomethine ylide from the condensation of isatin and an α-amino acid (like L-proline). This dipole then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as a chalcone (B49325) or another activated alkene. rsc.org This process creates a new five-membered heterocyclic ring spiro-fused at the C3 position of the isatin core. The reaction of this compound, an appropriate chalcone, and L-proline in a suitable solvent like methanol (B129727) under reflux can yield highly functionalized spiro[indoline-3,3'-pyrrolizine] derivatives. rsc.org

Table 3: Representative Synthesis of Spiro-Isatin Derivatives

| Reaction Type | Key Reactants | Spirocyclic System Formed |

| [3+2] Cycloaddition | Isatin, α-Amino Acid (e.g., L-proline), Dipolarophile (e.g., Chalcone) | Spiro-pyrrolizidine |

| [4+2] Cycloaddition | Isatin, Dienophile | Spiro-cyclohexene |

| Condensation/Cyclization | Isatin, 2-Mercaptoethanol, p-TsOH | Spiro-oxathiolane |

This table summarizes key synthetic strategies for creating spiro-isatin compounds.

Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is an excellent platform for creating such hybrids, particularly with chalcones and triazoles.

Chalcone Conjugates: Isatin-chalcone conjugates are designed to merge the chemical features of both scaffolds. The synthesis often proceeds through a multi-step sequence. A common approach involves preparing a chalcone precursor that contains a reactive handle, such as a bromoalkyl group. This is achieved by O-alkylation of a hydroxyacetophenone with a dibromoalkane, followed by a Claisen-Schmidt (aldol) condensation with an appropriate aldehyde to form the bromo-functionalized chalcone. acs.org In the final step, the N1-position of this compound is alkylated with this chalcone precursor using a base like sodium hydride (NaH) to yield the final conjugate. acs.orgacs.org

Triazole Hybrids: The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its stability, hydrogen bonding capacity, and ease of synthesis via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov To create isatin-triazole hybrids, this compound is first N-alkylated with propargyl bromide to install a terminal alkyne. tandfonline.comresearchgate.net This N-propargylated isatin is then reacted with a molecule containing an azide (B81097) group (-N₃) in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). tandfonline.commdpi.com This reaction efficiently and regioselectively forms a stable 1,4-disubstituted triazole ring, covalently linking the isatin moiety to another pharmacophore. researchgate.net This strategy has also been used to create more complex spirooxindole-triazole hybrids. rsc.org

Table 4: Synthesis of this compound Hybrids

| Hybrid Type | Key Synthetic Step | Linker | Key Reagents |

| Chalcone Conjugate | N-alkylation | Alkyl Chain | This compound, Bromoalkyl-functionalized Chalcone, NaH |

| Triazole Hybrid | CuAAC Click Chemistry | 1,2,3-Triazole | N-Propargyl-5-fluoro-6-methyl Isatin, Organic Azide, CuSO₄, Sodium Ascorbate |

This table details the primary synthetic routes for creating chalcone and triazole conjugates of this compound.

Pharmacological and Biological Activities of 5 Fluoro 6 Methyl Isatin and Its Derivatives

Anticancer Activities

Derivatives of isatin (B1672199) are recognized for their potential as antitumor agents, with some compounds having advanced to clinical trials and receiving approval as anticancer drugs. nih.govmdpi.com The functionalization of the isatin nucleus, such as through halogenation and alkylation, is a common strategy to enhance cytotoxic efficacy against various cancer cell lines. frontiersin.org

In Vitro Cytotoxicity and Antiproliferative Effects

The anticancer potential of 5-fluoro-6-methyl isatin derivatives has been evaluated through their cytotoxic and antiproliferative effects on various human cancer cell lines. Research has shown that the substitution pattern on the isatin ring significantly influences the compound's activity.

For instance, a study on multi-substituted isatin derivatives demonstrated that the addition of a fluorine atom at the 6-position of 5-bromoisatin, creating a 5-bromo-6-fluoro-isatin structure, enhanced the inhibitory activity against human leukemia (K562) cells, resulting in an IC₅₀ value of 2.32 µM. nih.gov This highlights the positive impact of fluorine substitution at this position. Further modifications led to the synthesis of a tri-substituted derivative, compound 4l, which exhibited potent antiproliferative activities against K562, human hepatoma (HepG2), and human colon carcinoma (HT-29) cells with IC₅₀ values of 1.75, 3.20, and 4.17 μM, respectively. nih.gov The inhibitory effect of this compound on K562 cell proliferation was found to be both time- and concentration-dependent. nih.gov

In another series, 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazone derivatives were tested against the human lung adenocarcinoma (A549) cell line. dergipark.org.tr Several of these compounds were found to be highly effective, with some showing greater potency than the standard chemotherapeutic drug, cisplatin. dergipark.org.tr For example, compounds 6a , 6b , 6g , 7c , and 7k displayed IC₅₀ values of 51.2, 26.8, 16.4, 35.8, and 10.6 µM, respectively, against the A549 cell line, compared to cisplatin's IC₅₀ of 70.3 µM. dergipark.org.tr

Similarly, newly synthesized fluorinated isatin-hydrazone derivatives were screened for their cytotoxic effects. acs.org One compound, containing a 4-nitrobenzylidene group, showed significant inhibition of A549 and HepG2 cell growth, with IC₅₀ values of 42.43 µM and 48.43 µM, respectively. acs.org The antiproliferative activities of a series of isatin–indole (B1671886) conjugates were also assessed, with inhibitory percentages against tested cancer cell lines ranging from 20.3% to 95.9%. dovepress.com

The table below summarizes the in vitro cytotoxicity of selected 5-fluoro-isatin derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Bromo-6-fluoro-isatin | K562 (Human Leukemia) | 2.32 | nih.gov |

| Compound 4l (Tri-substituted isatin) | K562 (Human Leukemia) | 1.75 | nih.gov |

| Compound 4l (Tri-substituted isatin) | HepG2 (Human Hepatoma) | 3.20 | nih.gov |

| Compound 4l (Tri-substituted isatin) | HT-29 (Human Colon Carcinoma) | 4.17 | nih.gov |

| Compound 6g (5-fluoro-1-methyl...thiosemicarbazone) | A549 (Lung Adenocarcinoma) | 16.4 | dergipark.org.tr |

| Compound 7k (5-fluoro-1-ethyl...thiosemicarbazone) | A549 (Lung Adenocarcinoma) | 10.6 | dergipark.org.tr |

| Compound 8 (Fluorinated isatin-hydrazone) | A549 (Lung Adenocarcinoma) | 42.43 | acs.org |

| Compound 8 (Fluorinated isatin-hydrazone) | HepG2 (Human Hepatoma) | 48.43 | acs.org |

Molecular Mechanisms of Action in Cancer Cells

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms, primarily involving the induction of programmed cell death (apoptosis), modulation of the cell cycle, and the generation of reactive oxygen species.

A key mechanism underlying the cytotoxicity of fluorinated isatin derivatives is the induction of apoptosis. nih.govmdpi.com Studies have shown that these compounds can trigger cell death through pathways associated with mitochondrial membrane dissipation. nih.govmdpi.com Isatin itself has been observed to cause DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis. nih.gov

Specific derivatives have been shown to influence the cell cycle. For example, some N-alkylisatins can induce cell cycle arrest at the G2/M phase and activate effector caspases-3 and -7, which are crucial executioners of apoptosis. acs.org A benzofuran-isatin conjugate was found to arrest the cell cycle at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 colorectal cancer cells. nih.gov This compound's pro-apoptotic effects were linked to the suppression of the anti-apoptotic protein Bcl-2 and the enhancement of PARP cleavage, which hinders DNA repair. nih.gov Similarly, an isatin-indole conjugate led to an increase in the number of cells in the G1 phase, coupled with a decrease in cells in the S and G2/M phases. dovepress.com The induction of apoptosis in cancer cells by synthetic derivatives can be associated with the up-regulation of pro-apoptotic proteins like Bax. nih.gov

The generation of reactive oxygen species (ROS) is another significant mechanism contributing to the anticancer activity of fluorinated isatin derivatives. nih.govmdpi.com ROS are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻), that are normal byproducts of cellular metabolism. nih.govexplorationpub.com While they act as signaling molecules at low to moderate levels, high concentrations of ROS can cause significant damage to cellular components and lead to cell death. nih.gov

Cancer cells often have higher basal levels of ROS compared to normal cells, making them more vulnerable to further ROS-inducing agents. nih.govbiomolther.orgnih.gov The cytotoxic action of certain fluorinated 1-benzylisatins is directly linked to their ability to stimulate ROS production in tumor cells. nih.govmdpi.com This increase in ROS can disrupt normal mitochondrial function, leading to irreversible cell damage and initiating apoptosis through the intrinsic, mitochondria-associated pathway. mdpi.com For some isatin-based hybrids, the apoptotic process is explicitly induced by ROS generation. frontiersin.org This strategy of modulating ROS levels represents a promising approach to overcoming resistance to conventional chemotherapies like 5-fluorouracil. biomolther.orgnih.gov

Enzyme and Receptor Target Inhibition

Isatin derivatives can exert their anticancer effects by inhibiting specific enzymes and receptors that are critical for cancer cell growth, proliferation, and survival. A major focus of research has been on the inhibition of protein kinases, particularly tyrosine kinases.

Receptor tyrosine kinases (RTKs) like the vascular endothelial growth factor receptor 2 (VEGFR-2) and the c-mesenchymal-epithelial transition factor (c-Met) play crucial roles in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govnih.gov The isatin scaffold is a key feature in many compounds designed as dual inhibitors of c-Met and VEGFR-2. nih.gov The inhibition of both these signaling pathways is considered a novel and effective therapeutic strategy for a broad spectrum of tumors. nih.gov

Sunitinib, a clinically approved anticancer drug, is an isatin derivative that targets multiple tyrosine kinases, including VEGFR-2. mdpi.comnih.gov Numerous studies have focused on developing new isatin derivatives with potent VEGFR-2 inhibitory activity. mdpi.comsemanticscholar.org For example, certain isatin-quinoline hybrids have been identified as strong VEGFR-2 inhibitors. semanticscholar.org In one study, isatin derivatives 13 and 14 showed potent inhibition of the VEGFR-2 kinase with IC₅₀ values of 69.11 nM and 85.89 nM, respectively, which were comparable to the activity of the established inhibitor sorafenib (B1663141) (IC₅₀ = 53.65 nM). semanticscholar.org The indolinone core of isatin is a recognized class of ATP-competitive inhibitors that target VEGF receptors. researchgate.net

The table below presents the inhibitory activity of selected isatin derivatives against key tyrosine kinases.

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 13 (Isatin-quinoline derivative) | VEGFR-2 | 69.11 | semanticscholar.org |

| Compound 14 (Isatin-quinoline derivative) | VEGFR-2 | 85.89 | semanticscholar.org |

| Compound 9 (Isatin-quinoline derivative) | VEGFR-2 | 98.53 | semanticscholar.org |

| Sorafenib (Reference) | VEGFR-2 | 53.65 | semanticscholar.org |

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation and are considered a promising target for cancer therapy. researchgate.net The general pharmacophore model for HDAC inhibitors includes a cap group that interacts with the surface of the enzyme's active site, a zinc-binding group (ZBG), and a linker connecting the two. researchgate.net The isatin moiety has been effectively utilized as a surface recognition or cap group in the design of novel HDAC inhibitors. researchgate.net

In the development of these inhibitors, 5-substituted isatins have been assessed for their potential as the cap group. researchgate.net For instance, a series of hydroxamic acids, a common ZBG, were synthesized with a 2-oxoindoline (isatin) cap. In this series, derivatives with a methyl group at the C-5 position (5-CH3) or a methoxy (B1213986) group at the C-5 position (5-OCH3) showed inhibitory activity against the class-I HDAC2 isoform, with IC50 values of 1.28 µM and 0.91 µM, respectively. thieme-connect.com This demonstrates that substitutions at the 5-position of the isatin ring are influential in modulating HDAC inhibitory activity. thieme-connect.com While specific research on this compound as an HDAC inhibitor is limited, these findings suggest that the strategic placement of methyl and other functional groups on the isatin core is a viable strategy for developing new anticancer agents targeting HDACs. researchgate.netthieme-connect.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play a role in pH regulation and are implicated in tumorigenesis, with isoforms like hCA IX and hCA XII being validated anticancer drug targets. acs.orgnih.gov Isatin has emerged as an attractive nucleus for designing potent and selective CA inhibitors. longdom.org

Derivatives of 5-fluoro isatin and 5-methyl isatin have shown significant inhibitory activity against these tumor-associated isoforms. A series of isatin thiazolidinone hybrids demonstrated that a derivative synthesized from 5-fluoro isatin (compound 5c ) exhibited an inhibitory constant (Ki) of 89.7 nM against hCA IX and 98.6 nM against hCA XII. researchgate.netrsc.org In the same study, the derivative made from 5-methyl isatin (compound 5f ) was the most potent inhibitor of hCA XII in the series with a Ki of 50.8 nM, and also showed strong inhibition of hCA IX with a Ki of 65.4 nM. researchgate.netrsc.org

Furthermore, a series of 2/3/4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamides, which are Schiff base derivatives of substituted isatins, were investigated. acs.org The compound 4-[(5-Fluoro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamide (5f in the study) displayed low nanomolar inhibitory activity against the tumor-associated isoforms, with a Ki of 8.9 nM against hCA IX and 5.8 nM against hCA XII. acs.org This compound was significantly less effective against the off-target cytosolic isoforms CA I and II, indicating a favorable selectivity profile for anticancer applications. acs.org

Table 1: Carbonic Anhydrase Inhibition by 5-Fluoro and 5-Methyl Isatin Derivatives

| Compound | Isatin Substitution | Target Isoform | Inhibition Constant (Ki) (nM) |

|---|---|---|---|

| Isatin-thiazolidinone hybrid (5c ) researchgate.netrsc.org | 5-Fluoro | hCA IX | 89.7 |

| hCA XII | 98.6 | ||

| Isatin-thiazolidinone hybrid (5f ) researchgate.netrsc.org | 5-Methyl | hCA IX | 65.4 |

| hCA XII | 50.8 | ||

| Benzenesulfonamide derivative (5f ) acs.org | 5-Fluoro-1-methyl | hCA IX | 8.9 |

| hCA XII | 5.8 | ||

| hCA I | 9645 |

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is critical in regulating cellular processes like proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers. seejph.com Consequently, targeting PI3K is a key strategy in the development of new cancer therapies, and isatin derivatives have been explored as potential PI3K inhibitors. seejph.comnih.gov

In silico studies have been employed to design novel isatin derivatives as PI3K inhibitors, particularly for aggressive cancers like triple-negative breast cancer (TNBC). seejph.com Computational analyses of certain isatin-s-triazine hybrids predicted potent kinase inhibition, with some compounds showing dual-target inhibition of both PI3K and mTOR, a downstream effector of PI3K. nih.gov Molecular docking studies of novel isatin–triazole based thiosemicarbazones have also been performed to evaluate their binding potential with the active site of PI3K. nih.gov Among the synthesized compounds, a 4-nitro substituted bis-thiosemicarbazone derivative demonstrated the highest binding energy of -10.3 kcal/mol, suggesting it could be a favorable scaffold for anticancer agents acting via PI3K inhibition. nih.govnih.gov Additionally, a series of isatin-based imidazole (B134444) compounds were reported to inhibit PI3K in vitro, supporting the potential of this scaffold in developing targeted anticancer therapies. researchgate.net

Tubulin Interaction

Microtubules, dynamic polymers of tubulin, are essential for mitosis, making them a well-established target for anticancer drugs. mdpi.com The isatin scaffold is found in many compounds that act as tubulin polymerization inhibitors. mdpi.com

The FDA-approved anticancer drug Sunitinib is a 5-fluoro-3-substituted-2-oxoindole derivative, highlighting the significance of the 5-fluoro isatin core in developing clinically relevant agents, although its primary targets are receptor tyrosine kinases. nih.govmdpi.com More direct interactions with tubulin have also been demonstrated. For example, various N-alkylisatins have been shown to destabilize microtubules and inhibit tubulin polymerization. researchgate.netnih.gov While much of this work focused on 5,7-dibromo derivatives, it established the isatin core's role in microtubule disruption. researchgate.netmdpi.comnih.gov

More specifically, a derivative of 5-fluoro isatin, 5-fluoro-3-[2-(4-hydroxyanilino)-4-oxo-thiazol-5-ylidene]methyl]-1H-indole-2-carboxylate, showed a high binding affinity for the colchicine (B1669291) binding site of tubulin in molecular docking studies, with a calculated binding energy (-9.12 kcal/mol) higher than that of colchicine itself. ku.edu Another study on Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) found that it markedly interferes with tubulin polymerization, leading to mitotic arrest in cancer cells. researchgate.net These findings indicate that fluorinated isatin derivatives are promising candidates for the development of novel tubulin-targeting anticancer agents. researchgate.netku.edu

Structure-Activity Relationships in Anticancer Applications

The anticancer activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core, and extensive structure-activity relationship (SAR) studies have been conducted. researchgate.net The substitution pattern on the aromatic ring is particularly crucial.

Substitution at the C-5 position of the isatin ring has been shown to be favored for enhancing cytotoxic activity. The introduction of a fluorine atom at this position is often associated with increased biological activity. nih.gov However, the effect of a given substituent can vary depending on the rest of the molecule. For example, one study on isatin-based fluoroquinolone hybrids found that a C-5 electron-donating methyl group was valuable for improving anticancer potential, whereas an electron-withdrawing fluoro group was unfavorable. Conversely, other studies have highlighted the benefits of halogen atoms, including fluorine, at the C-5, C-6, or C-7 positions for improving activity. researchgate.net

Modification at the N-1 position is another key strategy for modulating activity. researchgate.net The introduction of a benzyl (B1604629) group at N-1 often leads to more active derivatives. researchgate.net SAR studies on N-alkylisatins indicated that introducing an aromatic ring with a one or three-carbon linker at N-1 enhanced activity. researchgate.netnih.gov The combination of substitutions can lead to highly potent compounds; for instance, SAR studies demonstrated that combining a 1-benzyl group with a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] substitution resulted in significantly improved cytotoxic activity against human Jurkat cells. These findings underscore that a delicate balance of electronic and steric factors, governed by substitutions at the N-1, C-5, and C-6 positions, is critical for designing potent isatin-based anticancer agents. researchgate.net

Antimicrobial Activities

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 5-fluoroisatin (B27256) have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The efficacy is largely dependent on the specific chemical modifications made to the isatin core.

A study on 5-fluoro-isatin thiosemicarbazone derivatives revealed significant antibacterial action. researchgate.net One derivative, compound 2 (5-Fluoro-isatin 3-((N-2-methoxyphenyl)-thiosemicarbazone)), was the most potent compound affecting Gram-negative bacteria, showing better activity than the positive control antibiotic Levofloxacin against strains like Proteus vulgaris. researchgate.netnih.gov It also showed strong activity against Listeria monocytogenes (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Another derivative, compound 3 (5-Fluoro-isatin 3-((N-4-methoxyphenyl)-thiosemicarbazone)), was uniquely able to inhibit the growth of Salmonella species. nih.govresearchgate.net Conversely, the zinc-complexed derivative, compound 4 , was the weakest in the series, inhibiting only one Gram-positive bacterium, Enterococcus faecium, with a small inhibition zone. nih.govresearchgate.net

Schiff and Mannich bases derived from 5-fluoroisatin also exhibit antimicrobial properties. nih.gov Certain Mannich base derivatives were identified as potent compounds against several microorganisms. nih.gov However, not all derivatives are active; a study on new bis-Schiff bases of 5-fluoroisatin found they possessed no notable antibacterial activity against the tested Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of 5-Fluoro-isatin Thiosemicarbazone Derivatives (Inhibition Zone in mm) researchgate.net

| Bacterial Strain | Type | Compound 2 | Compound 3 | Compound 4 | Levofloxacin |

|---|---|---|---|---|---|

| Listeria monocytogenes ATCC 7644 | Gram-Positive | 25 | 20 | - | 25 |

| Enterococcus faecium | Gram-Positive | 25 | 20 | 10 | 20 |

| Staphylococcus aureus ATCC 25923 | Gram-Positive | - | - | - | 25 |

| Escherichia coli | Gram-Negative | 25 | 20 | - | 20 |

| Proteus vulgaris | Gram-Negative | 30 | 20 | - | 25 |

| Serratia marcescens | Gram-Negative | 25 | 20 | - | 20 |

| Salmonella enteritidis ATCC 13076 | Gram-Negative | - | 20 | - | 25 |

| Salmonella typhimurium NRRLE 4463 | Gram-Negative | - | 20 | - | 25 |

| Enterobacter aerogenes ATCC 13048 | Gram-Negative | 25 | 20 | - | 25 |

(-) indicates no inhibition zone observed.

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties. The core isatin structure is a valuable scaffold in the development of new antimicrobial agents. mdpi.comijpcbs.com Modifications at various positions on the isatin ring have led to the creation of numerous derivatives with a range of biological activities. researchgate.net

Schiff bases and Mannich bases derived from isatin and its substituted analogues are particularly significant in this regard. nih.govjournalcra.commdpi.com For instance, Schiff bases synthesized from isatin derivatives have shown promising antifungal activity. journalcra.comresearchgate.net Similarly, Mannich bases of isatin derivatives have also been investigated for their antifungal potential. nih.gov

The introduction of a fluorine atom into the isatin molecule, as in 5-fluoro-isatin, has been a strategy to enhance biological activity, including antifungal effects. kashanu.ac.irresearchgate.net Studies on fluorinated isatin hydrazone derivatives have highlighted their potential as antifungal agents. mdpi.com Specifically, water-soluble pyridinium (B92312) isatin-3-acylhydrazones containing fluorine have shown considerable efficacy against phytopathogenic fungi. mdpi.com

While direct studies on this compound itself are limited in the provided results, the broader research on fluorinated isatin derivatives provides a strong basis for its potential antifungal activity. The combination of a fluorine atom and a methyl group on the isatin ring represents a key area for further investigation in the search for novel antifungal compounds.

Antitubercular Activity

The global health threat posed by tuberculosis (TB), particularly the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis (Mtb), has necessitated the search for novel antitubercular agents. mdpi.comresearchgate.net Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds in this pursuit, exhibiting significant potential against both drug-susceptible and drug-resistant Mtb strains. mdpi.comresearchgate.net

The isatin scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets. researchgate.net This versatility has been exploited to develop a wide range of isatin derivatives with potent antitubercular activity. mdpi.comresearchgate.net

Specifically, the introduction of a fluorine atom at the C-5 position of the isatin ring has been shown to enhance antimycobacterial activity. mdpi.comrhhz.net For instance, a series of butylene-tethered 7-fluoroisatin-isatin hybrids demonstrated significant activity against both Mtb H37Rv and MDR-MTB strains. mdpi.com Similarly, heteronuclear 5-fluoroisatin dimers have also shown significant potential against these strains. mdpi.com

Furthermore, hybridization of the isatin scaffold with other known antimycobacterial pharmacophores has yielded promising results. Isatin-nicotinohydrazide hybrids, for example, have displayed excellent potency against both drug-susceptible and isoniazid/streptomycin-resistant Mtb strains. tandfonline.com The combination of a 5-fluoro-isatin moiety with other bioactive components, such as in certain Schiff bases and Mannich bases, has also been explored for antitubercular activity. ingentaconnect.comnih.gov One study reported that a 5-fluoroisatinyl derivative emerged as a potent agent against M. tuberculosis. ingentaconnect.comnih.gov

While direct studies focusing exclusively on this compound were not prominent in the search results, the established importance of the 5-fluoro substitution on the isatin ring for antitubercular activity strongly suggests that this compound and its derivatives are valuable candidates for further investigation in the development of new anti-TB drugs. mdpi.comrhhz.net

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of isatin derivatives is believed to occur through multiple mechanisms, making them attractive candidates for combating drug-resistant pathogens. nih.gov One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. For instance, some isatin derivatives have been identified as inhibitors of bacterial peptidoglycan glycosyltransferase (PGT). rsc.org PGT is a crucial enzyme involved in the biosynthesis of the bacterial cell wall, and its inhibition can lead to cell lysis and death. rsc.org

Another potential target for isatin derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. rhhz.net Inhibition of this enzyme would disrupt these vital cellular processes.

Furthermore, some studies suggest that isatin derivatives may exert their antimicrobial effects by inhibiting bacterial cell fusion, a process necessary for bacterial conjugation and the spread of genetic material, including antibiotic resistance genes. nih.gov The ability of isatin derivatives to act via a mixed mechanism, such as by inhibiting both cell wall synthesis and cell fusion, is a significant advantage in overcoming bacterial resistance. nih.gov

The specific mechanisms of action can be influenced by the various substituents on the isatin core. The diverse pharmacological profiles of isatin derivatives underscore the potential of this scaffold in the development of novel antimicrobial agents with multifaceted modes of action. bohrium.comnih.gov

Structure-Activity Relationships in Antimicrobial Applications

The antimicrobial potency of isatin derivatives is significantly influenced by the nature and position of substituents on the isatin core, a concept known as structure-activity relationship (SAR). rhhz.netrsc.org Systematic modifications at various positions of the isatin scaffold have provided valuable insights into the structural requirements for enhanced antimicrobial activity. rsc.org

Substitutions at the N-1 and C-5 Positions: Modifications at the N-1 and C-5 positions of the isatin ring have been shown to be critical for antimicrobial efficacy. For instance, the introduction of a halogen, particularly a fluorine atom, at the C-5 position often leads to an increase in antibacterial and antifungal activity. ijpcbs.comrhhz.net This is a common strategy employed to enhance the biological activity of various isatin derivatives. rhhz.net

Modifications at the C-3 Position: The C-3 position of the isatin ring is a frequent site for modification, often leading to the formation of Schiff bases and hydrazones. The nature of the substituent at this position plays a crucial role in determining the antimicrobial spectrum and potency. bohrium.com For example, in a series of isatin-thiazole hybrids, the substituents on the thiazole (B1198619) ring, which is attached at the C-3 position of the isatin, significantly influenced the antibacterial activity. bohrium.com

Hybrid Molecules: The strategy of creating hybrid molecules by combining the isatin scaffold with other known antimicrobial pharmacophores has proven to be highly effective. bohrium.comnih.gov For example, isatin-quinoline/quinolone hybrids have demonstrated excellent antimycobacterial properties. bohrium.com The antibacterial activity of these hybrids is often influenced by the nature of the quinolone fragment. bohrium.com Similarly, isatin-azole and isatin-hydrazone/(thio)semicarbazone hybrids have also shown significant antibacterial activities. bohrium.comnih.gov

Antiviral Activities (e.g., Anti-HIV, Herpes Simplex Virus)

The isatin scaffold has been a fertile ground for the discovery of compounds with a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV) and other pathogenic viruses. nih.govkarger.comnih.gov Methisazone, an isatin derivative, was one of the first synthetic antiviral drugs to be used clinically. nih.gov

Derivatives of 5-fluoro-isatin have shown particular promise as antiviral agents. nih.govscispace.com In one study, a 5-fluoro derivative of an isatin-sulfonamide conjugate demonstrated inhibitory activity against Hepatitis C Virus (HCV) RNA synthesis. nih.govscispace.com This compound also showed protective effects against the replication of the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). nih.govscispace.com

Several studies have focused on the anti-HIV activity of isatin derivatives. nih.govingentaconnect.comnih.govkarger.comnih.gov Both Schiff bases and Mannich bases of isatin and its substituted analogs have been synthesized and evaluated for their ability to inhibit HIV replication. nih.govkarger.comnih.gov The introduction of a fluorine atom at the C-5 position of the isatin ring has been shown to enhance activity against HIV-1. rhhz.net

One study detailed the design of an isatinimino compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with dual anti-HIV and antimycobacterial properties. ingentaconnect.comnih.gov A derivative containing a 5-fluoroisatinyl moiety emerged as a potent agent against both HIV and Mycobacterium tuberculosis. ingentaconnect.comnih.gov Another investigation into N-Mannich bases of isatin derivatives also reported anti-HIV activity. karger.comnih.gov

While specific studies on the antiviral activity of this compound were not found, the consistent reports of enhanced antiviral, particularly anti-HIV, activity in 5-fluoro-isatin derivatives suggest that this compound and its derivatives are worthy of further investigation as potential antiviral agents. researchgate.netrhhz.netnih.govscispace.com

Anti-inflammatory and Analgesic Properties

Isatin and its derivatives have been recognized for their significant anti-inflammatory and analgesic properties, making them a subject of interest in the development of new therapeutic agents for pain and inflammation. pkheartjournal.comrjppd.orgias.ac.in The diverse biological activities of isatin extend to the modulation of inflammatory pathways, including effects on cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). pkheartjournal.com

Numerous studies have explored the synthesis and evaluation of various isatin derivatives, such as Schiff bases and Mannich bases, for their anti-inflammatory and analgesic potential. pkheartjournal.comias.ac.innih.govresearchgate.net For example, Schiff bases of isatin have been reported to possess both analgesic and anti-inflammatory activities. pkheartjournal.comnih.gov In some cases, these compounds have shown efficacy comparable to standard drugs. nih.govresearchgate.net

The substitution pattern on the isatin ring plays a crucial role in determining the potency of these effects. For instance, in a series of Schiff bases, compounds with electron-donating groups exhibited better analgesic activity than those with electron-withdrawing groups. nih.govresearchgate.net The position of substituents also matters, as demonstrated in a study where a 4-methylphenylamine derivative of isatin was found to be highly effective. pkheartjournal.com

While direct research on the anti-inflammatory and analgesic properties of this compound is not available in the provided search results, the established profile of isatin and its various substituted derivatives, including those with methyl groups, suggests that this compound could possess similar activities. pkheartjournal.com The combination of fluoro and methyl substitutions on the isatin ring presents an interesting avenue for the design of new anti-inflammatory and analgesic agents. pkheartjournal.comias.ac.in

Antidiabetic Activities (e.g., α-Glucosidase Inhibition)

A significant area of research for isatin derivatives is in the management of diabetes, particularly through the inhibition of the α-glucosidase enzyme. mdpi.comnih.govsci-hub.sejocpr.comnih.gov α-Glucosidase is a key intestinal enzyme responsible for the breakdown of carbohydrates into glucose. sci-hub.se Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a crucial strategy in managing type 2 diabetes. sci-hub.se

Several classes of isatin derivatives have been synthesized and shown to be potent α-glucosidase inhibitors, often exhibiting significantly greater potency than the standard drug, acarbose. mdpi.comnih.govsci-hub.se These include isatin-thiazole hybrids, chromone-isatin derivatives, and isatin-based thiosemicarbazides. mdpi.comnih.govsci-hub.senih.gov

For instance, a series of novel isatin-thiazole derivatives displayed a wide range of α-glucosidase inhibitory activity, with one compound featuring a 5-methylisatin (B515603) core showing particularly high potency. mdpi.com This highlights the potential beneficial effect of a methyl group at the 5-position. Another study on chromone-isatin derivatives also reported excellent inhibitory activity against yeast α-glucosidase. nih.gov Furthermore, a library of isatin-based thiosemicarbazides demonstrated outstanding α-glucosidase inhibitory potential, with many compounds being several folds more active than acarbose. sci-hub.se

Molecular docking studies have been employed to understand the binding interactions between these isatin derivatives and the active site of the α-glucosidase enzyme, providing a rationale for their inhibitory activity. mdpi.comnih.govsci-hub.se

While there is no specific mention of this compound in the context of α-glucosidase inhibition in the provided search results, the strong evidence for the antidiabetic potential of various substituted isatin derivatives, including those with methyl groups, suggests that this compound and its derivatives are promising candidates for further investigation as potential α-glucosidase inhibitors. mdpi.comjocpr.com

Anticoagulant and Antiplatelet Activities

The isatin scaffold is a promising framework for the development of novel anticoagulant and antiplatelet agents. Various derivatives have been synthesized and evaluated for their ability to interfere with blood coagulation and platelet aggregation, processes central to thrombosis.

Research into phosphorus-containing isatin-3-hydrazones has revealed notable antiplatelet and anticoagulant properties. mdpi.com A study on these derivatives, including those with substitutions on the isatin ring, demonstrated that some compounds exhibit anti-aggregant activity comparable to acetylsalicylic acid. mdpi.comnih.gov Specifically, certain phosphine (B1218219) oxide derivatives and 5-methoxy- and 5-bromoaryl phosphinate analogs were effective at inhibiting platelet activation. mdpi.comnih.gov

Table 1: Antiplatelet Activity of Selected Isatin Derivatives

| Compound | Description | Observed Activity | Reference |

| Phosphorus-containing isatin-3-hydrazones | Derivatives with various substitutions on the isatin ring. | Anti-aggregant activity comparable to acetylsalicylic acid. | mdpi.comnih.gov |

| 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione | A fluorinated 1-benzylisatin derivative. | Platelet antiaggregation activity at the level of acetylsalicylic acid. | rsc.orgmdpi.com |

Computational Chemistry and Molecular Modeling Studies of 5 Fluoro 6 Methyl Isatin and Its Derivatives

Density Functional Theory (DFT) Investigations

There are no specific DFT studies published for 5-Fluoro-6-methyl isatin (B1672199). Consequently, information regarding its electronic structure, reactivity, vibrational spectroscopy, and natural bond orbital analysis is not available.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis)

No data is available for the HOMO and LUMO energies or the HOMO-LUMO gap of 5-Fluoro-6-methyl isatin.

Reactivity Prediction via Global Reactivity Descriptors

There are no published calculations of global reactivity descriptors (such as chemical hardness, softness, and electronegativity) for this compound.

Theoretical Vibrational Spectroscopy Interpretations

A theoretical vibrational analysis of this compound has not been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis, which provides insight into intramolecular bonding and charge transfer, has not been performed for this compound.

Molecular Docking Simulations

Specific molecular docking studies investigating the interaction of this compound with any protein target have not been published.

Ligand-Protein Interaction Profiling

Due to the absence of molecular docking studies, there is no information on the binding modes or interaction profiles of this compound with any biological targets.

Identification of Potential Binding Sites and Modes

Molecular docking studies are pivotal in identifying the potential binding sites and interaction modes of isatin derivatives with biological targets. For derivatives of the closely related 5-methylisatin (B515603), computational methods have been instrumental in designing compounds with enhanced binding affinity and selectivity for targets like cyclin-dependent kinase 2 (CDK2). nih.gov These studies model the interactions between the inhibitor and the enzyme's active site, providing insights into the structural and energetic factors that contribute to effective inhibition. nih.gov For example, hydrogen bonds with amino acid residues such as GLU81 and LEU83, along with hydrophobic interactions, have been identified as key to stabilizing the complexes of 5-methylisatin derivatives with CDK2. nih.gov

In studies of other isatin derivatives, docking has revealed key interactions with amino acids in the target protein's active site. For instance, the isatin moiety has been shown to interact with residues like Met 769 and Thr 766 in certain kinases. researchgate.net While specific studies on this compound are limited, the principles derived from its analogues suggest that the fluorine at the 5-position and the methyl group at the 6-position would significantly influence its binding orientation and affinity within a target's active site.

Predictive Assays for Biological Activity and Affinity

Computational methods are also employed to predict the biological activity and binding affinity of novel compounds before their synthesis. For a series of fluorinated isatin-hydrazone derivatives, in silico approaches have been used to identify promising lead compounds for development as anticancer agents. nih.gov These predictive assays often involve screening compounds against various cancer cell lines in vitro and then using computational models to correlate structural features with observed activity. acs.org

For example, a study on fluorinated isatin-hydrazones found that a derivative with a 4-nitrobenzylidene group exhibited significant lung cell growth inhibition. acs.org Another study on 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones showed that certain derivatives were highly effective against the A549 lung cancer cell line. dergipark.org.tr These findings underscore the utility of combining experimental screening with predictive computational models to identify potent and selective compounds.

The following table summarizes the predictive activity of some fluorinated isatin derivatives against cancer cell lines:

| Compound | Derivative Type | Cell Line | IC50 (µM) | Source |

| Compound 8 | Fluorinated isatin-hydrazone | A549 (Lung) | 42.43 | acs.org |

| Compound 14 | Fluorinated isatin-hydrazone | A549 (Lung) | 115.00 | acs.org |

| Compound 6a | 5-fluoro-1-methyl-1H-indole-2,3-dione 3-thiosemicarbazone | A549 (Lung) | 51.2 | dergipark.org.tr |

| Compound 6b | 5-fluoro-1-methyl-1H-indole-2,3-dione 3-thiosemicarbazone | A549 (Lung) | 26.8 | dergipark.org.tr |

| Compound 7k | 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone | A549 (Lung) | 10.6 | dergipark.org.tr |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isatin analogues, QSAR models have been developed to predict their cytotoxic potential against various cancer cell lines. sci-hub.seresearchgate.net

These models often employ a range of molecular descriptors, including constitutional, functional, geometrical, and electronic properties, to build a predictive equation. researchgate.net For instance, a QSAR study on isatin-based Schiff bases targeting VEGFR-2 inhibition found a robust correlation between the structural features of the compounds and their antiproliferative properties. nih.gov Another study on isatin analogues as anticancer agents revealed that descriptors related to molecular shape and electronic properties were crucial for predicting activity. sci-hub.se The insights gained from QSAR studies can guide the structural modifications needed to enhance the desired biological activity of this compound derivatives.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. In silico ADME predictions for various isatin derivatives have been performed to evaluate their drug-like characteristics. researchgate.netnih.gov

These predictions often involve assessing parameters such as lipophilicity (log P), molecular weight, number of hydrogen bond donors and acceptors (Lipinski's rule of 5), oral absorption, and potential for central nervous system (CNS) penetration. nih.govpensoft.net For a series of newly synthesized fluorinated isatin-hydrazones, computational ADME analysis was conducted to support the experimental findings and to identify candidates with favorable pharmacokinetic profiles. acs.org Similarly, for fenamate-isatin hybrids, including a 5-fluoroisatin (B27256) derivative, in silico ADME studies predicted good human oral absorption and minimal CNS penetration, suggesting a lower risk of CNS-related side effects. pensoft.net

The table below presents a summary of in silico ADME predictions for some isatin derivatives, highlighting their drug-like properties.

| Compound Class | Predicted Property | Finding | Source |

| Isatin–indole (B1671886) conjugates | Lipinski's Rule of 5 | All tested compounds followed the rule. | nih.gov |

| Isatin–indole conjugates | log P | Values ranged from 2.2 to 4.2. | nih.gov |

| Isatin–indole conjugates | Molecular Weight | Values ranged from 304 to 473 g/mol . | nih.gov |

| Fenamate–isatin hybrids | Human Oral Absorption | Predicted to be very good. | pensoft.net |

| Fenamate–isatin hybrids | CNS Penetration | Predicted to be minimal. | pensoft.net |

Future Directions and Research Perspectives in 5 Fluoro 6 Methyl Isatin Chemistry

Development of Next-Generation Therapeutic Agents

The isatin (B1672199) core is a "privileged scaffold" in medicinal chemistry, and the 5-fluoro-6-methyl substitution pattern offers a distinct advantage for creating new therapeutic agents. nih.gov The presence of the electron-withdrawing fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. nih.gov Researchers are actively pursuing the synthesis of novel derivatives by modifying the N1, C2, and C3 positions of the isatin ring to enhance potency and selectivity. nih.gov

A significant focus lies in the development of hybrid molecules, where the 5-Fluoro-6-methyl isatin moiety is combined with other pharmacophores to create compounds with dual or synergistic activities. japsonline.comd-nb.info For instance, the creation of isatin-based Schiff bases and hydrazones has been a fruitful strategy, leading to compounds with promising anticancer, antimicrobial, and antiviral activities. nih.govdntb.gov.uanih.govresearchgate.net Future efforts will likely involve the design of more complex and targeted derivatives, such as those that can overcome drug resistance or target specific cellular pathways implicated in disease. d-nb.infonih.gov

Table 1: Examples of Bioactive Isatin Derivatives and their Potential Therapeutic Applications

| Derivative Class | Potential Therapeutic Application | Reference |

|---|---|---|

| Schiff Bases | Anticancer, Antibacterial, Antifungal, Antiviral | nih.govdntb.gov.ua |

| Hydrazones | Anticancer, Antiviral | nih.govresearchgate.net |

| Thiosemicarbazones | Antiviral, Anticancer | nih.govkashanu.ac.ir |

| Spirooxindoles | Anticancer | nih.gov |

Exploration of Novel Pharmacological Targets and Disease Areas

While isatin derivatives have been extensively studied for their anticancer and antiviral properties, the unique electronic signature of this compound suggests its potential to interact with a broader range of biological targets. kashanu.ac.irnih.gov The fluorine atom can participate in unique non-covalent interactions, such as halogen bonding, which can lead to novel binding modes and target engagement. tandfonline.com

Future research will focus on screening this compound and its derivatives against a wider array of enzymes, receptors, and ion channels. This includes exploring their potential in therapeutic areas beyond oncology and virology, such as neurodegenerative diseases, inflammatory disorders, and metabolic syndromes. eco-vector.com For example, certain isatin derivatives have shown activity against cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and are attractive targets for cancer therapy. nih.gov The investigation into their effects on other kinase families and proteases could unveil new therapeutic opportunities. nih.gov

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The translation of promising this compound derivatives from the laboratory to clinical applications hinges on the availability of efficient and scalable synthetic methods. Traditional routes for isatin synthesis often suffer from harsh reaction conditions, low yields, and the generation of significant chemical waste. nih.gov Consequently, a major thrust of future research will be the development of green and sustainable synthetic strategies.

Synergistic Integration of Experimental and Computational Approaches in Drug Discovery

The convergence of experimental and computational techniques is revolutionizing the field of drug discovery. usp.br For this compound, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are becoming indispensable tools. nih.govacs.org These in silico approaches allow researchers to predict the binding affinity of derivatives to their biological targets, understand key structure-activity relationships, and prioritize compounds for synthesis and biological testing. eco-vector.comnih.gov

This synergistic approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. acs.org For instance, molecular docking can help visualize the binding mode of a this compound derivative within the active site of a target protein, providing insights for further optimization. eco-vector.com The experimental validation of these computational predictions through in vitro and in vivo assays creates a feedback loop that refines the predictive models, leading to a more rational and efficient design of potent and selective drug candidates. usp.bruobaghdad.edu.iq

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil |

| Hydrazones |

| Schiff bases |

| Spirooxindoles |

| Sunitinib |

| Thiosemicarbazones |

Q & A

What spectroscopic techniques are most effective for confirming the structural integrity of 5-Fluoro-6-methyl isatin derivatives, and how should data interpretation be approached?

Basic Research Question

Key techniques include 1H/13C-NMR , FTIR , and UV-Vis spectroscopy , complemented by elemental analysis . For example, in 1H-NMR, aromatic protons on the isatin ring typically resonate between 6.87–7.09 ppm, while the fluorine substituent influences chemical shifts of adjacent protons. FTIR confirms carbonyl (C=O) stretching vibrations near 1700–1750 cm⁻¹. UV-Vis absorption maxima (e.g., λmax ≈ 286 nm) help identify π→π* transitions in the conjugated system. Data interpretation should cross-reference experimental results with theoretical predictions and prior literature to validate structural assignments .

How can researchers design experiments to assess the antimicrobial activity of this compound derivatives against Gram-positive and Gram-negative bacteria?

Basic Research Question

Use broth microdilution or agar diffusion assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only). Test against standard strains (e.g., E. coli for Gram-negative, S. aureus for Gram-positive). Ensure compound solubility in DMSO or similar solvents, and validate results via triplicate experiments. For mechanistic insights, pair assays with membrane permeability studies or enzyme inhibition tests (e.g., β-lactamase) .

What strategies optimize the green synthesis of this compound derivatives to reduce environmental impact?

Basic Research Question

Adopt water-based or solvent-free reactions and catalytic systems (e.g., ZnO nanoparticles) to enhance atom economy. Microwave-assisted synthesis can reduce reaction time and energy consumption. Monitor reaction progress via TLC or HPLC. Characterize products using eco-friendly solvents (e.g., ethanol) for recrystallization. Compare yields and purity with traditional methods to validate efficiency .

How should contradictory results in the antioxidant activity of this compound derivatives be analyzed methodologically?

Advanced Research Question

Contradictions may arise from assay variability (e.g., DPPH vs. ABTS) or substituent effects. To resolve:

- Replicate experiments under standardized conditions (pH, temperature).

- Use theoretical calculations (e.g., DFT) to correlate electronic properties (HOMO-LUMO gaps) with radical scavenging capacity.

- Analyze substituent effects: Electron-withdrawing groups (e.g., -F) may reduce activity, while electron-donating groups (e.g., -OCH₃) enhance it. Cross-reference with structural analogs .

What computational approaches are suitable for predicting the interaction mechanisms of this compound derivatives with biological targets like monoamine oxidases?

Advanced Research Question

Perform molecular docking (e.g., AutoDock Vina) using protein crystal structures (PDB IDs: 2BXR for MAO-A). Validate binding poses via MD simulations (GROMACS) to assess stability. Calculate binding free energies (MM-PBSA/GBSA) and compare with experimental IC50 values. Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to inhibitory activity .

How can structure-activity relationship (SAR) studies elucidate the functional groups responsible for the bioactivity of this compound derivatives?

Advanced Research Question

Synthesize analogs with systematic substitutions at positions C-5, C-6, and N-1. Test in bioassays (e.g., antimicrobial, antioxidant) and use multivariate analysis (e.g., PCA) to identify critical substituents. For example, thiocarbohydrazide-linked Schiff bases show enhanced activity due to increased hydrogen-bonding capacity. Correlate steric/electronic parameters (Hammett constants) with activity trends .

What experimental controls are essential when evaluating the cytotoxicity of this compound derivatives in cell-based assays?

Advanced Research Question

Include vehicle controls (e.g., DMSO at <0.1% v/v), positive controls (e.g., doxorubicin), and untreated cell controls . Use a concentration range (e.g., 0–200 μM) to determine IC50 via nonlinear regression. Validate results with clonogenic assays to assess long-term proliferation effects. Ensure cell viability >90% in vehicle controls to rule out solvent toxicity .

How can researchers address variability in enzyme inhibition data for this compound derivatives across different studies?

Advanced Research Question

Standardize assay conditions (enzyme concentration, buffer pH, incubation time). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Compare kinetic parameters (Km, Vmax) across studies. If discrepancies persist, validate via orthogonal methods (e.g., SPR for binding affinity) or probe for off-target effects using proteomic screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.